molecular formula C20H29F3N4O B2565706 1-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine CAS No. 2034501-44-3

1-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Cat. No.: B2565706
CAS No.: 2034501-44-3
M. Wt: 398.474
InChI Key: MDEDNZUUOGHFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C20H29F3N4O and its molecular weight is 398.474. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is explored in the context of pharmaceutical development, particularly as a part of complex structures involving azetidine, pyrrolidine, and piperidine derivatives. These structures are studied for their potential as selective 5-HT-1D receptor agonists, which have applications in migraine treatment with fewer side effects (Habernickel, 2001).

Biological Activity and Drug Development

  • Research has been conducted on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with 4-[bis(4-fluoro-phenyl)methylene]piperidine groups. These compounds have been tested for their 5-HT2 and alpha 1 receptor antagonist activity, which is relevant in the development of drugs targeting serotonin receptors (Watanabe et al., 1992).

Antipsychotic Potential

  • A series of conformationally restricted butyrophenones have been synthesized and evaluated for their potential as antipsychotic agents. These compounds include variants of the structure and are assessed for their affinity for dopamine and serotonin receptors (Raviña et al., 2000).

Radiotracer Development

  • Derivatives of this compound with reduced lipophilicity have been designed for potential use as positron emission tomography (PET) radiotracers. These studies are crucial in developing diagnostic tools for oncology (Abate et al., 2011).

Synthesis Methodologies

  • Research on simpler synthesis methods for related compounds, such as 3-(pyrrolidin-1-yl)piperidine, highlights the importance of these compounds in medicinal chemistry. Efficient synthesis methods are crucial for producing these compounds at a scale suitable for research and potential therapeutic use (Smaliy et al., 2011).

Properties

IUPAC Name

1-[1-(oxolan-2-ylmethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29F3N4O/c21-20(22,23)16-3-4-19(24-14-16)27-11-9-26(10-12-27)17-5-7-25(8-6-17)15-18-2-1-13-28-18/h3-4,14,17-18H,1-2,5-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEDNZUUOGHFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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